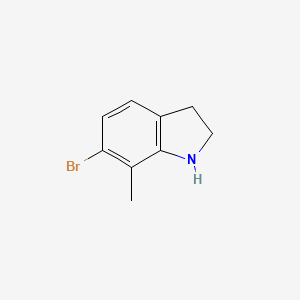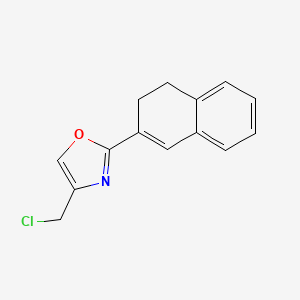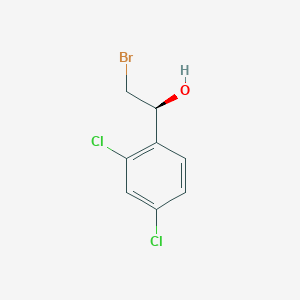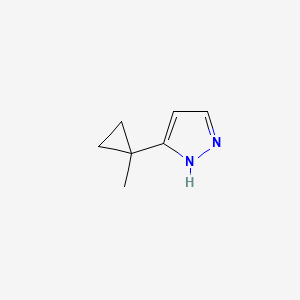
3-(1-methylcyclopropyl)-1H-pyrazole
Overview
Description
3-(1-methylcyclopropyl)-1H-pyrazole, also known as MCPP, is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has been extensively used in scientific research for its various biological and physiological effects. MCPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
3-(1-methylcyclopropyl)-1H-pyrazole exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(1-methylcyclopropyl)-1H-pyrazole also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and plays a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(1-methylcyclopropyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 3-(1-methylcyclopropyl)-1H-pyrazole has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
3-(1-methylcyclopropyl)-1H-pyrazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its biological and physiological effects, and its mechanism of action is well understood. However, 3-(1-methylcyclopropyl)-1H-pyrazole also has some limitations for lab experiments. It can be unstable in certain conditions, and its effects can be dose-dependent. Therefore, careful dose-response studies are required to determine the optimal concentration for experiments.
Future Directions
There are several potential future directions for the study of 3-(1-methylcyclopropyl)-1H-pyrazole. One potential direction is the development of 3-(1-methylcyclopropyl)-1H-pyrazole-based therapies for cancer and inflammatory diseases. Another potential direction is the study of 3-(1-methylcyclopropyl)-1H-pyrazole in neurodegenerative diseases, including Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand the long-term effects of 3-(1-methylcyclopropyl)-1H-pyrazole and its potential toxicity in humans.
Conclusion:
In conclusion, 3-(1-methylcyclopropyl)-1H-pyrazole is a synthetic compound that has been extensively studied for its various biological and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1-methylcyclopropyl)-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis and well-understood mechanism of action. However, careful dose-response studies are required to determine the optimal concentration for experiments. There are several potential future directions for the study of 3-(1-methylcyclopropyl)-1H-pyrazole, including the development of 3-(1-methylcyclopropyl)-1H-pyrazole-based therapies for various diseases and the study of its long-term effects and potential toxicity in humans.
Scientific Research Applications
3-(1-methylcyclopropyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(1-methylcyclopropyl)-1H-pyrazole has been studied for its potential role in the treatment of various cancers, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
3-(1-methylcyclopropyl)-1H-pyrazole has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3-(1-methylcyclopropyl)-1H-pyrazole has been studied for its potential role in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition, 3-(1-methylcyclopropyl)-1H-pyrazole has been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, thereby reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(3-4-7)6-2-5-8-9-6/h2,5H,3-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQTRKDYZKYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylcyclopropyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




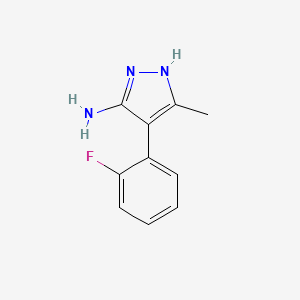

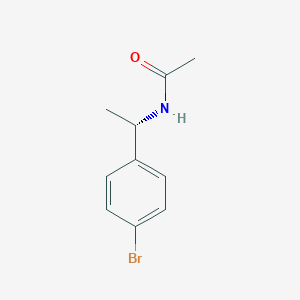
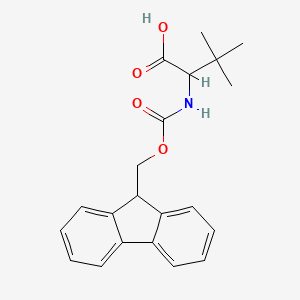
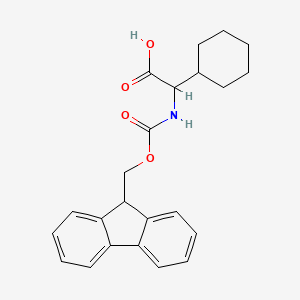
![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)
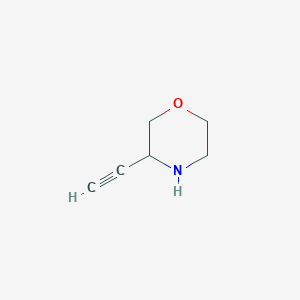
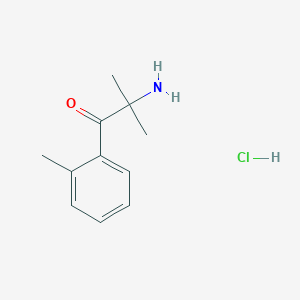
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)
